molecular formula C11H21NO3 B3102058 N-Boc-2(R),3(R)-3-methylpentanal CAS No. 141321-54-2

N-Boc-2(R),3(R)-3-methylpentanal

Cat. No.: B3102058
CAS No.: 141321-54-2
M. Wt: 215.29 g/mol
InChI Key: YJAAJMSZVZJPOQ-BDAKNGLRSA-N
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Description

N-Boc-2®,3®-3-methylpentanal is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino function. The Boc group is widely used in organic synthesis to protect amines due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions . This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and peptides.

Mechanism of Action

Mode of Action

The compound is part of the N-tert-butyloxycarbonyl (N-Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This deprotection is achieved using oxalyl chloride in methanol, and the reactions take place under room temperature conditions .

Biochemical Pathways

The N-Boc group plays a pivotal role in the synthesis of multifunctional targets, especially in the context of amino functions . It’s involved in various biosynthetic and biodegradation pathways . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications, starting from its use in chemical transformations, via its relevance in nature .

Result of Action

The result of the compound’s action is the selective deprotection of the N-Boc group, which is crucial in various pharmaceutical and natural product synthesis . This deprotection strategy has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the deprotection reactions take place under room temperature conditions . The use of flow technology for handling a biphasic segmented flow and the use of an inline liquid–liquid separator allows the recovery of both the eco-friendly organic solvent (CPME) and the reusable acidic aqueous phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-2®,3®-3-methylpentanal typically involves the protection of an amine with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and yields the Boc-protected amine in high purity.

Industrial Production Methods

In an industrial setting, the production of N-Boc-2®,3®-3-methylpentanal can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasound irradiation, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2®,3®-3-methylpentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: TFA, hydrochloric acid (HCl), and other acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2®,3®-3-methylpentanal is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and an aldehyde group. This combination allows for selective reactions and the synthesis of complex molecules with high precision .

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAAJMSZVZJPOQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182566
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141321-54-2
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141321-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-2(R),3(R)-3-methylpentanal
Reactant of Route 2
N-Boc-2(R),3(R)-3-methylpentanal
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N-Boc-2(R),3(R)-3-methylpentanal
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N-Boc-2(R),3(R)-3-methylpentanal
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Reactant of Route 6
N-Boc-2(R),3(R)-3-methylpentanal

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